molecular formula C15H19N3O3 B13449140 2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide

2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide

Cat. No.: B13449140
M. Wt: 289.33 g/mol
InChI Key: WKVCCLPQDSYZAC-UHFFFAOYSA-N
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Description

2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide is a complex organic compound featuring a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide typically involves multi-step organic reactions. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various substituents . Subsequent steps may involve cyclization reactions catalyzed by gold or other metals, and final cyclization using bases like sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby blocking their activity and inhibiting cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

2-(3-ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide

InChI

InChI=1S/C15H19N3O3/c1-5-9-6-10-11(17-7-9)13(20)18(12(10)19)15(4,8(2)3)14(16)21/h6-8H,5H2,1-4H3,(H2,16,21)

InChI Key

WKVCCLPQDSYZAC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=O)N(C2=O)C(C)(C(C)C)C(=O)N)N=C1

Origin of Product

United States

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